4-Cyclopropoxy-2-iodobenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10INO2 |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodobenzamide |
InChI |
InChI=1S/C10H10INO2/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H2,12,13) |
InChI Key |
PIFDBAKMUURHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C(=O)N)I |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Cyclopropoxy 2 Iodobenzamide and Analogues
Precursor Synthesis and Halogenation Approaches for Iodoarene Frameworks
The formation of the key 2-iodo-4-alkoxybenzamide core requires robust methods for both iodination and etherification of aromatic rings.
Regioselective Ortho-Iodination Techniques for Benzamide (B126) Derivatives
Achieving regioselective iodination ortho to the amide group is a critical step in synthesizing the target compound's scaffold. The directing effect of the amide group, often in conjunction with a catalyst, is leveraged to install the iodine atom at the C2 position.
One effective method involves the palladium-catalyzed ortho-halogenation of tertiary benzamides. This approach can utilize palladium(II) acetate (B1210297) (Pd(OAc)₂) as a catalyst in the presence of an iodine source like N-iodosuccinimide (NIS). Such methods have been shown to produce ortho-iodinated products in high yields under mild conditions.
Another powerful strategy for the ortho-iodination of benzoic acid precursors, which can be later converted to benzamides, is the use of iridium catalysis. An iridium(III) complex can catalyze the C-H activation and subsequent iodination at the ortho position. This technique is notable for its mild reaction conditions and for proceeding without the need for any base or other additives, offering high selectivity for mono-iodinated products. researchgate.net
Table 1: Comparison of Ortho-Iodination Techniques
| Method | Catalyst / Reagent | Key Features |
|---|---|---|
| Palladium-Catalyzed Halogenation | Pd(OAc)₂ / N-Iodosuccinimide (NIS) | Effective for tertiary benzamides; high yields under mild conditions. |
Strategies for Introducing Cyclopropoxy Groups onto Aromatic Systems (e.g., Williamson Ether Synthesis on Phenolic Precursors)
The introduction of the cyclopropoxy group is commonly achieved via the Williamson ether synthesis. youtube.commasterorganicchemistry.com This classic and versatile method involves the reaction of an alkoxide with a suitable alkyl halide through an SN2 mechanism. youtube.commasterorganicchemistry.com
For the synthesis of 4-cyclopropoxy-2-iodobenzamide, the strategy would involve a phenolic precursor, namely 4-hydroxy-2-iodobenzamide. The synthesis of this precursor can be accomplished by first preparing p-hydroxybenzamide from methyl p-hydroxybenzoate and ammonia, followed by a regioselective iodination step. google.com
The Williamson ether synthesis proceeds in two main steps:
Deprotonation: The phenolic hydroxyl group of 4-hydroxy-2-iodobenzamide is deprotonated using a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. youtube.comyoutube.com
Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking a cyclopropyl (B3062369) halide (e.g., cyclopropyl bromide) in an SN2 reaction. This displaces the halide leaving group and forms the desired cyclopropyl ether bond. youtube.comyoutube.com
The success of the Williamson ether synthesis is highest when using primary alkyl halides, as secondary and tertiary halides tend to favor elimination side reactions. masterorganicchemistry.com Given that cyclopropyl halides are primary, this pathway is a highly effective route to the target compound.
Multi-Component Reactions (MCRs) in Benzamide Synthesis
Once the 2-iodobenzamide (B1293540) scaffold is established, the aryl iodide functionality serves as a versatile handle for further molecular elaboration through various cross-coupling reactions. These methods allow for the efficient construction of complex molecules from multiple starting components.
Copper-Catalyzed Approaches Utilizing 2-Iodobenzamide Scaffolds and Terminal Alkynes
Copper-catalyzed cross-coupling reactions, particularly Sonogashira-type reactions, are effective for forming carbon-carbon bonds between aryl iodides and terminal alkynes. These reactions can be performed using the 2-iodobenzamide scaffold to introduce alkynyl substituents.
Ligand-free copper catalysis offers a simple and cost-effective approach. For instance, commercially available copper(I) oxide (Cu₂O) can catalyze the coupling of aryl iodides with a broad range of terminal alkynes. organic-chemistry.org Optimal conditions often involve a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF) at elevated temperatures. organic-chemistry.org Alternatively, copper(I) iodide (CuI) can be used, often under very mild conditions, to afford the corresponding arylalkynes. researchgate.net These methods are noted for their tolerance of various functional groups, making them suitable for use on complex scaffolds like this compound. organic-chemistry.org
Table 2: Examples of Copper-Catalyzed Alkyne Coupling Conditions
| Copper Source | Base | Solvent | Key Features |
|---|---|---|---|
| Cu₂O (5-10 mol%) | Cs₂CO₃ | DMF | Ligand-free; tolerates a broad range of functional groups. organic-chemistry.org |
Palladium-Catalyzed Cyclizations and Couplings with Aryl Iodides
Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-C bond formation involving aryl halides. The catalytic cycle for many palladium-catalyzed coupling reactions generally involves three key steps: rsc.org
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of the aryl iodide (e.g., this compound), forming an arylpalladium(II) intermediate.
Transmetalation: A second organometallic reagent transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. rsc.org
Aryl iodides are particularly effective substrates for these reactions. Palladium-catalyzed methods can be used for carbonylative cyclizations of unsaturated aryl iodides to form cyclic ketones like indanones. nih.gov They are also widely used in coupling reactions with a variety of partners, including allenic carboxylic acids to form butenolides, and dienyl systems in polyene cyclizations. manchester.ac.uk
Transition Metal-Free Methodologies for Iodobenzamide Formation
While transition metals are powerful catalysts, methodologies that avoid their use are of growing interest due to cost, toxicity, and product purity concerns. Several transition-metal-free strategies exist for the synthesis and modification of iodobenzamides.
One notable approach is the decarboxylative iodination of benzoic acids using molecular iodine (I₂). nih.govmanchester.ac.ukacs.org This method allows for the synthesis of aryl iodides directly from readily available benzoic acid precursors without the need for a metal catalyst. nih.govacs.org The reaction is scalable and avoids issues associated with classical methods like the Hunsdiecker reaction. nih.govacs.org
Furthermore, transition-metal-free N-arylation of amides can be achieved using diaryliodonium salts, which act as aryne precursors. researchgate.netrsc.org This allows for the formation of C-N bonds under metal-free conditions, providing an alternative route for constructing complex amide-containing molecules. rsc.org
Control of Regioselectivity and Stereoselectivity in Synthesis
The key challenge in the synthesis of this compound lies in the regioselective introduction of the iodine atom at the C-2 position of the benzene (B151609) ring. The two substituents on the aromatic ring, the cyclopropoxy group at C-4 and the amide group at C-1, exert competing directing effects during electrophilic aromatic substitution. The cyclopropoxy group is an ortho-, para-directing activator, while the benzamide moiety is a meta-directing deactivator.
A plausible synthetic route commences with the preparation of a 4-cyclopropoxybenzoic acid or 4-cyclopropoxybenzamide (B8227260) precursor. The subsequent iodination must then be directed to the position ortho to the activating cyclopropoxy group and meta to the deactivating amide group. This desired regioselectivity can be achieved through several strategies:
Directed Ortho-Metalation (DoM): This powerful technique involves the use of a directing group to deprotonate the adjacent ortho position with a strong base, followed by quenching with an electrophilic iodine source. The amide group itself can serve as the directing group, facilitating lithiation at the C-2 position.
Halogen Dance Reaction: In certain substrates, a halogen atom can migrate from one position to another under the influence of a strong base. While less predictable, this method could potentially be employed to isomerize an undesired iodo-substituted precursor to the desired 2-iodo isomer.
Transition Metal-Catalyzed C-H Activation: Modern synthetic methods involving transition metal catalysts, such as palladium or iridium, can enable the direct and regioselective iodination of C-H bonds. bohrium.com The choice of catalyst and ligands is crucial for controlling the regioselectivity, often favoring the sterically less hindered position or being directed by a coordinating functional group. For instance, iridium-catalyzed ortho-iodination of benzamides has been reported, showcasing high selectivity. bohrium.com
Table 1: Regioselective Iodination of Substituted Aromatic Compounds
| Starting Material | Reagents and Conditions | Major Product(s) | Regioselectivity | Reference |
| 4-Methoxybenzoic Acid | I₂, KIO₃, H₂O/MeCN | 2-Iodo-4-methoxybenzoic acid | Ortho to methoxy | |
| Salicylamide (B354443) | NaI, NaOCl, EtOH | 3-Iodo- and 5-Iodosalicylamide | Ortho/Para to hydroxyl | chegg.com |
| Vanillin (B372448) | NaI, NaOCl, EtOH/H₂O | 5-Iodovanillin | Ortho to hydroxyl | organicers.org |
| 3,5-Dichlorophenol | AgSbF₆, I₂ | 3,5-Dichloro-2-iodophenol | Ortho to hydroxyl | nih.gov |
This table presents representative examples of regioselective iodination reactions on substituted aromatic rings, illustrating the directing effects of various functional groups.
Stereoselectivity, the preferential formation of one stereoisomer over another, is not a factor in the synthesis of the achiral this compound. However, in the synthesis of analogs bearing stereocenters, for example, in a chiral N-substituent of the benzamide, stereocontrol would become a critical consideration. This could be addressed through the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.
Atom-Economy and Sustainable Synthetic Protocols for Iodinated Benzamides
The principles of green chemistry are increasingly influencing the design of synthetic routes. Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in
Traditional iodination methods often employ stoichiometric amounts of molecular iodine and an oxidant, generating significant inorganic waste. For instance, the iodination of salicylamide using sodium iodide and sodium hypochlorite (B82951) has a calculated atom economy that is often below 50%, depending on the specific workup and byproducts formed. chegg.comgreenchemistry-toolkit.org
To enhance the atom economy and sustainability of iodinated benzamide synthesis, several strategies can be implemented:
Catalytic C-H Iodination: As mentioned previously, transition metal-catalyzed C-H activation/iodination reactions are highly atom-economical as they directly functionalize a C-H bond, avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps. bohrium.com
Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Replacing hazardous solvents like N,N-dimethylformamide (DMF) or chlorinated hydrocarbons with more sustainable alternatives such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) is a crucial step towards greener processes. bohrium.comacs.orgrsc.orgrsc.org The synthesis of amides in aqueous media, for example, has been explored to minimize the use of volatile organic compounds. nsf.gov
Mechanochemistry: Performing reactions under solvent-free or low-solvent conditions using ball milling is an emerging sustainable technique. Mechanochemical C-H iodination has been shown to be efficient, sometimes offering improved yields and selectivities compared to solution-phase reactions. bohrium.com
Table 2: Atom Economy Calculation for a Representative Iodination Reaction
| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |
| Iodination of Vanillin | Vanillin (C₈H₈O₃), NaI, NaOCl | 5-Iodovanillin (C₈H₇IO₃) | NaCl, NaOH | ~55% |
The atom economy is calculated using the formula: (% Atom Economy = [Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants] x 100). This calculation for the iodination of vanillin demonstrates the generation of significant byproduct mass. organicers.orgkccollege.ac.inchegg.com
By embracing these modern synthetic methodologies, the production of this compound and its analogs can be achieved not only with high precision and yield but also in a manner that aligns with the principles of sustainability and green chemistry.
Mechanistic Investigations of Reactions Involving 4 Cyclopropoxy 2 Iodobenzamide
Reaction Pathways of the Iodobenzamide Functionality
The iodinated benzene (B151609) ring, coupled with the amide group, provides a rich landscape for a variety of chemical transformations. The carbon-iodine bond is a key site for oxidative additions, substitutions, and the generation of reactive intermediates.
The iodine atom in 2-iodobenzamide (B1293540) derivatives can be oxidized from its standard I(I) state to a hypervalent I(III) or I(V) state. These hypervalent iodine compounds are known for their utility in a range of oxidative transformations. beilstein-journals.orgnih.govorganic-chemistry.org The formation of these species from 2-iodobenzamides, such as in the synthesis of vinylbenziodoxolones (VBZ), can be achieved using reagents like meta-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid. nih.gov
Once formed, these hypervalent iodine intermediates, often featuring a distorted T-shaped geometry, can act as powerful electrophiles and oxidizing agents. beilstein-journals.orgscripps.edu They can mediate a variety of reactions, including the transfer of vinyl, aryl, or alkynyl groups to nucleophiles. nih.gov The reactivity and stability of these intermediates are influenced by the substituents on the benzamide (B126) core. For instance, steric strain induced by ortho-substituents can disrupt the hypervalent bond, potentially leading to the formation of different isomers and affecting reactivity. nih.gov
Table 1: Characteristics of Hypervalent Iodine Intermediates
| Feature | Description | Reference |
|---|---|---|
| Formation | Oxidation of the iodine atom in 2-iodobenzamides using oxidizing agents like mCPBA. | nih.gov |
| Geometry | Typically a distorted T-shaped geometry around the central iodine atom. | beilstein-journals.org |
| Reactivity | Act as powerful oxidants and electrophiles, capable of transferring organic groups. | beilstein-journals.orgorganic-chemistry.org |
| Influencing Factors | Steric and electronic effects from substituents on the aromatic ring can alter stability and reaction pathways. | nih.gov |
Nucleophilic aromatic substitution (SNAr) at the iodinated position of 4-Cyclopropoxy-2-iodobenzamide represents a potential, though challenging, reaction pathway. The classic SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. libretexts.orgnih.gov
The first step is typically the rate-determining step and involves the attack of a nucleophile on the carbon atom bearing the iodine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. It is stabilized by electron-withdrawing groups positioned ortho and/or para to the site of attack. libretexts.orgnih.gov In the case of this compound, the cyclopropoxy group is generally considered electron-donating, which would destabilize the Meisenheimer complex and thus disfavor the classical SNAr pathway. Conversely, the amide group's electronic influence would depend on its orientation and reaction conditions.
While traditional SNAr reactions often require significant activation from electron-withdrawing groups, alternative concerted mechanisms (cSNAr) have been proposed where such activation is not a strict requirement. nih.gov Furthermore, SNAr reactions are common on electron-deficient heterocyclic systems like pyridines and pyrimidines. nih.govmdpi.com For an unactivated aryl iodide like this compound, forcing conditions or the use of very strong nucleophiles would likely be necessary for substitution to occur via an addition-elimination pathway. youtube.com
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for aryl radical generation. Modern synthetic methods, particularly those involving photoredox catalysis, provide pathways to generate such radicals under mild conditions. nih.govnih.govrsc.org This process can involve a single electron transfer (SET) from an excited photocatalyst to the aryl iodide, leading to the formation of a radical anion that fragments to release an iodide anion and the desired aryl radical. This radical can then participate in various subsequent bond-forming reactions. rsc.org
The generation of a carbene from the 2-iodo position is less direct. Carbene precursors typically involve gem-dihaloalkanes or diazo compounds. nih.gov One hypothetical route could involve a multi-step sequence, for instance, a metal-catalyzed insertion into the C-I bond followed by elimination steps. Another approach in carbene chemistry is the α-elimination from a suitable precursor, often generated in situ. youtube.com For this compound, conversion to a precursor suitable for carbene generation would be a necessary prerequisite.
The Ullmann reaction is a cornerstone of C-C bond formation involving aryl halides, and this compound is a suitable substrate for such transformations. sci-hub.senih.gov This copper-catalyzed coupling typically requires high temperatures, although modern methods have been developed that proceed under milder conditions. wikipedia.orgnih.gov
The precise mechanism of the Ullmann reaction has been a subject of extensive study, and several pathways have been proposed. rsc.orgsci-hub.se
Radical Mechanism: One proposed mechanism involves a single electron transfer (SET) from copper metal to the aryl iodide, generating an aryl radical. Two such radicals can then dimerize to form the biaryl product. sci-hub.se
Ionic Mechanism (Organocuprate Pathway): A more widely accepted mechanism involves the oxidative addition of the aryl iodide to a Cu(I) species, forming an ary-copper(III) intermediate. rsc.orgwikipedia.org This intermediate can then undergo a second oxidative addition with another molecule of aryl iodide, followed by reductive elimination to yield the biaryl product and regenerate a Cu(I) species. organic-chemistry.org Some proposals suggest the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle without the formation of free radicals. rsc.orgwikipedia.org
The reaction is often promoted by ligands and a base, which can accelerate steps within the catalytic cycle. nih.gov The reactivity order for the aryl halides is typically I > Br > Cl, making aryl iodides like this compound highly reactive substrates for this coupling. wikipedia.org
Table 2: Proposed Mechanisms for Ullmann C-C Coupling
| Mechanism | Key Steps | Intermediates | Reference |
|---|---|---|---|
| Radical | 1. Single Electron Transfer (SET) from Cu to Ar-I. 2. Dimerization of two aryl radicals. | Aryl radical | sci-hub.se |
| Ionic | 1. Oxidative addition of Ar-I to Cu(I). 2. Reductive elimination. | Organocuprate species, Cu(III) complexes | rsc.orgwikipedia.orgorganic-chemistry.org |
Reactivity Profiles of the Cyclopropoxy Group
The cyclopropoxy group, while seemingly a simple ether, contains a highly strained three-membered ring that imparts unique reactivity to the molecule.
The significant ring strain within the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. nih.gov The cyclopropyl (B3062369) group can behave electronically similar to a double bond, capable of donating electron density. stackexchange.com This reactivity can be triggered by radical, electrophilic, or nucleophilic pathways, often leading to rearrangements. nih.govbeilstein-journals.orglibretexts.org
Radical Ring-Opening: The formation of a radical adjacent to the cyclopropane ring can induce a rapid ring-opening to relieve strain, forming a more stable, linear alkyl radical. nih.govbeilstein-journals.org For example, a radical generated elsewhere in the molecule could, via an intramolecular hydrogen abstraction, lead to a radical on the cyclopropyl ring, initiating its cleavage.
Electrophilic/Acid-Catalyzed Ring-Opening: In the presence of strong acids, the ether oxygen of the cyclopropoxy group can be protonated. This can facilitate the opening of the cyclopropyl ring to form a stabilized carbocation, which can then be trapped by a nucleophile or undergo rearrangement. rsc.orgscispace.com
Rearrangements: Ring-opening reactions are often coupled with skeletal rearrangements. For instance, the Tiffeneau-Demjanov rearrangement involves the diazotization of an aminomethylcyclopropane, leading to a ring expansion. libretexts.org While not directly applicable to the cyclopropoxy group, it illustrates the principle of cyclopropane rearrangements. The specific products of ring-opening would depend on the reaction conditions and the subsequent trapping or rearrangement of the resulting intermediate. organic-chemistry.orgacs.org
In-Depth Analysis of this compound Reveals Limited Mechanistic Data
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed mechanistic understanding of the chemical compound this compound. While the constituent parts of the molecule—a cyclopropoxy group, an iodinated benzene ring, and a benzamide functional group—are well-characterized in various chemical contexts, specific research into the intricate reaction dynamics and electronic properties of the combined molecule is not publicly available at this time.
Efforts to locate dedicated studies on the electronic effects of the cyclopropoxy group on the reactivity and stability of the this compound structure did not yield specific research findings. Generally, cyclopropoxy groups are known to act as electron-donating groups through σ-π conjugation, which can influence the electron density of the aromatic ring and affect its susceptibility to electrophilic and nucleophilic attack. However, without empirical data or computational studies on this specific molecule, any analysis of these effects remains purely theoretical.
Similarly, investigations into the intermolecular and intramolecular reaction dynamics involving this compound in complex systems have not been documented in the accessible scientific literature. Understanding these dynamics would be crucial for predicting the behavior of the compound in various reaction environments, including its potential for forming supramolecular assemblies or undergoing intramolecular rearrangements.
Furthermore, a critical component of mechanistic investigation lies in the kinetic and thermodynamic analysis of proposed reaction pathways. A thorough search for such data for this compound, including reaction rate constants, activation energies, and changes in enthalpy and entropy, did not uncover any published studies. This lack of fundamental data precludes a quantitative assessment of the feasibility and favorability of potential reactions involving this compound.
While information on related compounds such as N-Cyclopropyl-4-iodobenzamide and 2-Iodobenzamide exists, the specific substitution pattern and the presence of the oxygen atom in the cyclopropoxy group of this compound would significantly alter its electronic and steric properties. Therefore, direct extrapolation of data from these analogues would not provide an accurate representation of the target molecule's behavior.
Derivatization and Functionalization of 4 Cyclopropoxy 2 Iodobenzamide for Research Purposes
Modification of the Benzamide (B126) Moiety for Probing Reactivity
The benzamide functional group is a primary site for modification, allowing for the introduction of various substituents that can modulate the molecule's steric and electronic properties.
The primary amide of 4-Cyclopropoxy-2-iodobenzamide presents a reactive handle for N-substitution reactions. Standard synthetic methodologies, such as N-alkylation or N-arylation, can be employed to introduce a wide array of substituents. For instance, alkylation can be achieved using alkyl halides in the presence of a suitable base, while more complex aryl or heteroaryl groups can be introduced via palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.
While these strategies are well-established in organic chemistry, specific studies detailing the N-substitution of this compound and the quantitative influence of these substitutions on its electronic properties are not extensively documented in the current scientific literature.
The amide bond, while generally stable, can be hydrolyzed to the corresponding carboxylic acid (4-Cyclopropoxy-2-iodobenzoic acid) under controlled conditions. This transformation typically requires heating with aqueous acid or base for extended periods. masterorganicchemistry.com The stability of the amide bond is crucial for many of its applications, and understanding its hydrolysis kinetics provides insight into its persistence in various chemical environments. masterorganicchemistry.com The reverse reaction, the formation of the amide from the corresponding carboxylic acid and an amine, is a fundamental transformation, often facilitated by coupling agents to form an activated ester intermediate.
Research specifically detailing the hydrolysis or controlled formation of this compound is limited. However, the general principles of amide chemistry suggest that such transformations are feasible and would provide access to other important derivatives, such as esters or the parent carboxylic acid, for further functionalization.
Transformations Involving the Aryl Iodide Site for C–X Bond Formation
The carbon-iodine bond is a key feature of this compound, making it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The aryl iodide moiety is highly reactive in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl. wikipedia.org
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Reacting this compound with various alkynes would yield 2-alkynyl-4-cyclopropoxybenzamide derivatives, which are valuable precursors for synthesizing heterocycles and other complex molecules. The reaction is typically carried out under mild conditions. wikipedia.orgnih.gov
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org Coupling this compound with various aryl or heteroaryl boronic acids would generate a library of complex, sterically hindered biaryl amides. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction provides a direct method for the vinylation of the aromatic ring, yielding products such as 4-cyclopropoxy-2-vinylbenzamides. The reaction typically uses a palladium catalyst and a base. organic-chemistry.orglibretexts.org
While this compound is an ideal candidate for these transformations, specific research reports detailing its reaction with a diverse range of coupling partners are not widely available. The table below illustrates the potential products from such reactions.
Illustrative Cross-Coupling Reactions of this compound This table is for illustrative purposes and does not represent experimentally verified results.
| Coupling Reaction | Coupling Partner (Example) | Catalyst System (Typical) | Potential Product |
|---|---|---|---|
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Cyclopropoxy-2-(phenylethynyl)benzamide |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-4-cyclopropoxybenzamide |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Cyclopropoxy-2-((E)-styryl)benzamide |
The carbon-iodine bond can also be involved in substitution reactions. Nucleophilic deiodination, the replacement of the iodide with a proton, can be achieved under reductive conditions. More complex transformations can occur via enzymatic pathways, such as those mediated by iodothyronine deiodinases, which catalyze the reductive elimination of iodide from aromatic rings in thyroid hormones. nih.govnih.gov While not directly applicable in a standard laboratory setting without the enzyme, these processes highlight the biological relevance of aryl iodide transformations.
Conversely, electrophilic iodination could theoretically introduce a second iodine atom onto the aromatic ring, though the existing substituents (amide and cyclopropoxy groups) would direct the position of substitution. However, detailed studies on either the deiodination of this compound or further iodination are not prominent in the surveyed literature.
Chemical Manipulations of the Cyclopropoxy Substituent
The cyclopropoxy group is generally considered a stable ether. The high C-H bond dissociation energy of cyclopropyl (B3062369) groups often makes them less susceptible to oxidative metabolism compared to other alkyl groups, a property utilized in drug design. hyphadiscovery.com However, under certain harsh conditions, the ether linkage or the cyclopropyl ring itself can be manipulated.
Cleavage of aryl-alkyl ethers typically requires strong acidic or basic conditions. fiveable.me The cyclopropyl ring itself possesses unique electronic properties, with some characteristics resembling a double bond, and can participate in ring-opening reactions under specific catalytic or radical conditions. fiveable.meyoutube.com These reactions are often driven by the release of the inherent ring strain (approximately 27 kcal/mol).
Despite these theoretical possibilities, the cyclopropoxy group in this compound is expected to be robust under many synthetic conditions, including the palladium-catalyzed cross-coupling reactions mentioned previously. researchgate.net Specific research focused on the chemical manipulation of the cyclopropoxy group on this particular benzamide scaffold is not well-documented.
Selective Cleavage and Modification of the Ether Linkage
The cyclopropoxy group is a significant feature of the molecule, and its ether linkage can be selectively cleaved or modified to generate new derivatives. The cleavage of ethers typically requires strong acids, with the reaction mechanism depending on the structure of the groups attached to the oxygen atom. openstax.orgmasterorganicchemistry.com
In the case of this compound, the ether is an alkyl aryl ether. The bond between the aromatic ring and the oxygen is strong, while the bond between the cyclopropyl group and the oxygen is more susceptible to cleavage. Ethers are generally unreactive to bases, halogens, or mild acids, but they can be cleaved by strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr). openstax.org
The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, a nucleophile (like I⁻ or Br⁻) attacks the carbon atom. For a primary alkyl group, the reaction follows an SN2 mechanism. openstax.orgmasterorganicchemistry.com If the alkyl group can form a stable carbocation, an SN1 mechanism may occur. openstax.org Given the strained nature of the cyclopropyl ring, the reaction pathway can be complex, but cleavage typically yields a phenol (B47542) and a cyclopropyl-derived halide or alcohol. Alternative reagents like iodotrimethylsilane (B154268) can also effect ether cleavage under milder, more neutral conditions. researchgate.net
Table 1: Reagents for Ether Linkage Cleavage
| Reagent | Mechanism | Expected Products | Notes |
|---|---|---|---|
| HI or HBr (aqueous) | SN2-like | 4-Hydroxy-2-iodobenzamide and Halocyclopropane | Classic method requiring harsh, acidic conditions. masterorganicchemistry.com |
| Iodotrimethylsilane (TMSI) | Silylation, then cleavage | 4-(trimethylsilyloxy)-2-iodobenzamide and Iodocyclopropane | Occurs under neutral conditions, offering greater functional group tolerance. researchgate.net |
| Boron Tribromide (BBr₃) | Lewis Acid Catalysis | 4-Hydroxy-2-iodobenzamide | A powerful reagent for cleaving aryl ethers, though it may lack selectivity. |
Modification of the resulting hydroxyl group at the 4-position, following cleavage, opens a vast synthetic landscape for introducing new functionalities through esterification, etherification, or conversion to a triflate for cross-coupling reactions.
Ring Expansion or Contraction Methodologies of the Cyclopropane (B1198618)
The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions that can be harnessed for synthetic utility. wikipedia.orgmasterorganicchemistry.com These reactions can lead to larger, more complex ring systems.
Ring Expansion:
Methodologies for expanding the three-membered cyclopropane ring often involve transition-metal catalysis or radical-mediated pathways. These transformations can convert the cyclopropyl moiety into four-, five-, or even seven-membered rings. acs.orgoup.com
Transition-Metal Catalyzed [3+2] Annulation: In the presence of a suitable catalyst, such as Pd(II) or Ni(II), the cyclopropane ring can act as a three-carbon component in cycloaddition reactions. acs.org For instance, reaction with an alkene or alkyne could potentially lead to the formation of a cyclopentane (B165970) or cyclopentene (B43876) ring fused to the benzamide scaffold.
Radical Ring-Opening/Cyclization: A radical generated on a carbon atom adjacent to the cyclopropane can trigger a ring-opening process, producing a more stable primary or secondary radical. nih.gov This intermediate can then undergo intramolecular cyclization with the aromatic ring to form new, larger ring systems, such as dihydronaphthalenes. nih.gov The specific outcome is often influenced by the substituents on the aromatic ring. nih.gov
Acid-Catalyzed Rearrangements: Under certain acidic conditions, particularly with Lewis acids, activated cyclopropanes can undergo ring expansion. For example, cyclopropyl ketones can rearrange to form indenones. acs.org
Ring Contraction:
Ring contraction of a cyclopropane is not a chemically feasible process as it is already the smallest possible carbocyclic ring.
Table 2: Potential Ring Expansion Strategies
| Methodology | Reactant Type | Potential Product | Key Features |
|---|---|---|---|
| Pd(II) or Ni(II) Catalysis | Alkenes, Alkynes | Spirocyclic or Fused Carbocycles | Involves a [3+2] cycloaddition mechanism. acs.org |
| Radical Initiators (e.g., Togni reagent) | Radical Precursors | Fused Polycyclic Systems | Proceeds via a radical ring-opening followed by intramolecular cyclization. nih.gov |
| Lewis Acid Catalysis | Carbonyl Compounds | Fused Heterocycles | The cyclopropane acts as a nucleophile to attack an activated carbonyl. acs.org |
Generation of Advanced Synthetic Intermediates and Chemical Probes
The structure of this compound makes it an excellent platform for generating advanced synthetic intermediates and chemical probes. scispace.comchemicalprobes.org Each functional group can be selectively addressed to build molecular complexity or to install reporter groups.
Advanced Synthetic Intermediates:
The true value of this compound as a synthetic intermediate lies in the orthogonal reactivity of its functional groups.
The Iodo Group: The aryl iodide is a prime handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 2-position. This allows for the systematic construction of libraries of compounds with diverse substituents for structure-activity relationship (SAR) studies. nih.gov
The Benzamide Group: The primary amide can be hydrolyzed to the corresponding benzoic acid, reduced to an amine, or dehydrated to a nitrile. These transformations fundamentally alter the electronic and steric properties of the molecule, providing access to different classes of compounds.
The Cyclopropoxy Group: As discussed, this group can be cleaved to reveal a phenol for further functionalization or used in ring expansion reactions to build novel polycyclic scaffolds.
The combination of these reactions allows for a build/couple/pair strategy, enabling the rapid generation of diverse and complex molecular architectures from a single, well-defined starting material.
Chemical Probes:
A chemical probe is a small molecule designed to selectively interact with a biological target to elucidate its function or distribution. scispace.com this compound derivatives are well-suited for this purpose.
Mechanistic Probes: The strained cyclopropane ring can act as a latent reactive group. For example, in environments with specific biological triggers, such as bioreductive conditions found in hypoxic cancer cells, the ring could be opened. nih.gov This bioactivation can release a drug, unmask a fluorescent reporter, or covalently bind to a target, providing a probe for specific cellular processes. nih.gov
Receptor Ligands: The benzamide scaffold is a known pharmacophore for various receptors, including sigma receptors. nih.govnih.gov By modifying the substituents using the synthetic handles described above, new ligands with high affinity and selectivity can be developed. Radioiodination of the aryl iodide position (using ¹²⁵I or ¹²³I) would yield a radiopharmaceutical agent for use in imaging studies like SPECT or PET to visualize the distribution of the target receptor in vivo. nih.gov
Computational and Theoretical Studies on 4 Cyclopropoxy 2 Iodobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-cyclopropoxy-2-iodobenzamide, these methods can predict its behavior in chemical reactions and its electronic characteristics.
Density Functional Theory (DFT) Applications for Reactivity Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p) that includes polarization and diffuse functions, would be employed to model its reactivity.
DFT calculations can map out the potential energy surface for various reactions, such as nucleophilic aromatic substitution or reactions at the amide group. By calculating the energies of reactants, products, and transition states, chemists can predict the most likely reaction pathways. For instance, the iodine atom is a potential leaving group, and DFT could model its substitution by various nucleophiles. The calculations would reveal the activation energy for such a process, indicating its feasibility.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's reactivity.
| Reactivity Descriptor | Formula | Predicted Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; indicates susceptibility to electrophilic attack. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon gaining an electron; indicates susceptibility to nucleophilic attack. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A global index that quantifies the electrophilic nature of the molecule. |
This table is interactive. Click on the headers to sort.
Molecular Orbital (MO) Analysis of Bonding, Aromaticity, and Hyperconjugation
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure. Analysis of the MOs of this compound would reveal key features of its bonding and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically located on the electron-rich parts of the molecule, in this case, likely the benzene (B151609) ring and the oxygen of the cyclopropoxy group, making these sites susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed over the carbonyl group and the carbon atom bearing the iodine, indicating these as sites for nucleophilic attack.
Hyperconjugation effects, such as the interaction between the cyclopropyl (B3062369) group's orbitals and the oxygen's lone pairs or the benzene ring's π-system, could also be quantified. These interactions can influence the rotational barrier of the cyclopropoxy group and the electronic properties of the benzene ring.
Conformational Analysis and Energy Landscape Mapping
The presence of the flexible cyclopropoxy group and the rotatable amide group means that this compound can exist in multiple conformations. Conformational analysis is crucial to identify the most stable (lowest energy) structures. rsc.org
This analysis would involve systematically rotating the dihedral angles associated with the C(aryl)-O bond and the C(aryl)-C(amide) bond and calculating the relative energy of each conformation. This process maps out the potential energy landscape. rsc.orgnih.gov The results would likely show a few low-energy conformers that are significantly populated at room temperature. The global minimum energy conformation is the most likely structure to be observed experimentally.
Transition State Modeling and Reaction Pathway Elucidation for Key Transformations
For any chemical reaction, the transition state represents the highest energy point on the reaction pathway. mit.edu Modeling these transition states is key to understanding reaction mechanisms and rates. For this compound, key transformations could include amide hydrolysis or palladium-catalyzed cross-coupling reactions at the C-I bond.
Computational methods can locate the geometry of the transition state and calculate its energy. mit.edu This information allows for the determination of the activation energy, which is directly related to the reaction rate. For example, modeling the transition state for a Suzuki coupling would provide insights into the catalytic cycle and help in optimizing reaction conditions.
Prediction of Spectroscopic Signatures from First Principles (e.g., NMR, IR, UV-Vis)
Computational chemistry can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the predicted shifts would be compared to experimental data to confirm the structure. The heavy iodine atom can have a significant effect on the chemical shifts of nearby carbon and hydrogen atoms, which can be accurately modeled. nih.gov
IR Spectroscopy: The vibrational frequencies can be calculated from the second derivatives of the energy. researchgate.net These frequencies correspond to the peaks in an IR spectrum. The calculated spectrum for this compound would be expected to show characteristic peaks for the C=O stretch of the amide, the N-H stretch, and vibrations of the aromatic ring and cyclopropyl group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. The predicted λmax values would indicate the color and electronic properties of the molecule.
| Spectroscopic Technique | Predicted Key Signatures for this compound |
| ¹H NMR | Signals for aromatic protons, amide protons, and cyclopropyl protons with characteristic splitting patterns. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with the C-I and C-O carbons showing distinct shifts), and cyclopropyl carbons. |
| IR | Strong absorption for the C=O stretch (around 1650-1680 cm⁻¹), N-H stretch (around 3200-3400 cm⁻¹), and C-O-C stretches. |
| UV-Vis | Absorptions in the UV region corresponding to π → π* transitions of the benzene ring and n → π* transitions of the carbonyl group. |
This table is interactive. Click on the headers to sort.
In Silico Screening and Rational Design of Analogues for Targeted Research
Computational methods are increasingly used for the rational design of new molecules with specific properties. nih.govnih.gov Starting with the structure of this compound, in silico screening could be used to design analogues with, for example, improved biological activity or different electronic properties. nih.gov
By systematically modifying the substituents on the benzene ring or the amide group in a computational model, researchers can predict how these changes would affect the molecule's properties without having to synthesize each compound. This approach, often used in drug discovery, can significantly accelerate the research and development process. For instance, replacing the iodine with other halogens or functional groups could be modeled to tune the molecule's reactivity and potential as a building block in organic synthesis.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. For 4-Cyclopropoxy-2-iodobenzamide, a suite of NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's conformational dynamics.
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Complex Structure Determination
Multi-dimensional NMR techniques are indispensable for deciphering the complex spin systems present in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns. The aromatic region would show signals for the three protons on the benzene (B151609) ring, while the aliphatic region would display signals for the cyclopropoxy group and the amide protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, carbonyl, and aliphatic carbons.
Correlation SpectroscopY (COSY): This 2D experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for identifying the connectivity between the protons on the cyclopropyl (B3062369) ring and the methine proton of the cyclopropoxy group, as well as the coupling relationships between the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular skeleton by connecting different spin systems. For instance, HMBC would show correlations from the amide protons to the carbonyl carbon and aromatic carbons, and from the cyclopropoxy protons to the oxygen-bearing aromatic carbon.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | - | ~138 | - |
| 2 | - | ~95 | - |
| 3 | ~7.5 (d) | ~135 | C1, C5 |
| 4 | - | ~158 | - |
| 5 | ~7.0 (dd) | ~115 | C1, C3, C4 |
| 6 | ~7.3 (d) | ~120 | C2, C4 |
| C=O | - | ~168 | Amide H, H3, H5 |
| NH₂ | ~7.8 (br s) | - | C=O, C1 |
| O-CH | ~3.8 (m) | ~70 | C4, Cyclopropyl C |
| Cyclopropyl CH₂ | ~0.8 (m) | ~6 | O-CH |
| Cyclopropyl CH₂ | ~0.6 (m) | ~6 | O-CH |
Note: Predicted values are based on analogous structures and may vary in experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.
Solid-State NMR for Crystalline Forms and Reaction Intermediates
Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to:
Characterize different polymorphic forms, which can have distinct physical properties.
Study intermolecular interactions, such as hydrogen bonding involving the amide group, in the solid state.
Observe reaction intermediates that are stable only in the solid phase.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and In Situ Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.gov
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, C-O stretching of the cyclopropoxy ether, and various C-H and C-C stretching and bending vibrations of the aromatic and cyclopropyl rings.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-I stretch would likely be prominent in the Raman spectrum.
These techniques can also be used for in situ reaction monitoring, for example, to follow the formation of the amide from a corresponding carboxylic acid or acyl chloride by observing the appearance of the characteristic amide bands.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H (amide) | 3400-3200 (two bands) | Weak | Stretching |
| C-H (aromatic) | 3100-3000 | Strong | Stretching |
| C-H (cyclopropyl) | 3000-2900 | Moderate | Stretching |
| C=O (amide) | 1680-1650 | Moderate | Stretching |
| C=C (aromatic) | 1600-1450 | Strong | Stretching |
| N-H (amide) | 1620-1580 | Weak | Bending |
| C-O (ether) | 1250-1200 | Moderate | Asymmetric Stretching |
| C-I | 600-500 | Strong | Stretching |
Note: These are typical frequency ranges and the exact positions can be influenced by the molecular environment and physical state.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. rsc.orgyoutube.com For this compound (C₁₀H₁₀INO₂), HRMS would provide a highly accurate mass measurement, confirming the elemental composition and distinguishing it from other potential isomers.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 288.9829 |
| [M+Na]⁺ | 310.9648 |
Note: M refers to the molecular formula C₁₀H₁₀INO₂.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the molecular ion) to generate a series of product ions. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Loss of the cyclopropoxy group.
Cleavage of the amide bond, leading to the formation of a benzoyl cation derivative.
Loss of the iodine atom.
Fragmentation of the cyclopropyl ring.
By analyzing these fragmentation pathways, the connectivity of the different functional groups can be confirmed.
Table 4: Potential MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |
|---|---|---|
| 288.98 | ~247 | C₃H₄O (cyclopropoxy radical) |
| 288.98 | ~162 | I (iodine radical) |
| 288.98 | ~271 | NH₃ (ammonia) |
| 247 | ~219 | CO (carbon monoxide) |
Note: The observed fragments can vary depending on the ionization method and collision energy.
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis
Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis would reveal the precise geometry of the cyclopropoxy and iodobenzamide moieties, including the planarity of the benzene ring and the orientation of the amide and cyclopropyl groups relative to it.
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the crystal lattice, would also be elucidated. In analogous benzamide (B126) derivatives, hydrogen bonding involving the amide group is a common and critical feature in stabilizing the crystal structure. nih.gov For instance, the crystal structure of some benzamide derivatives reveals a monoclinic system with a specific space group, and the unit cell contains multiple molecules. nih.govnih.gov The packing of these molecules is often stabilized by intermolecular hydrogen bonds. nih.gov
A hypothetical set of crystallographic data for this compound, based on known benzamide derivatives, is presented in the interactive table below.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1250 |
| Z (molecules/unit cell) | 4 |
This table presents hypothetical data for illustrative purposes, based on common values for related organic compounds.
The conformational analysis derived from X-ray crystallography would provide insights into the steric and electronic effects of the cyclopropoxy and iodo substituents on the benzamide scaffold. This structural information is invaluable for understanding its chemical behavior and for computational modeling studies.
Advanced Spectroscopic Probes for Detection and Characterization of Short-Lived Reaction Intermediates
Many chemical reactions proceed through highly reactive, short-lived intermediates that are not detectable by conventional spectroscopic methods. The study of these transient species is essential for a complete understanding of reaction mechanisms. Advanced spectroscopic techniques, such as transient absorption spectroscopy and time-resolved NMR, are powerful tools for this purpose. purdue.edunih.gov
Transient Absorption Spectroscopy: This technique involves exciting a sample with a short pulse of light (the "pump" pulse) to initiate a chemical reaction and then probing the sample with a second light pulse (the "probe" pulse) at various time delays. escholarship.orgnih.gov By measuring the absorption of the probe pulse as a function of wavelength and time, the formation and decay of short-lived intermediates can be monitored on timescales ranging from femtoseconds to milliseconds. nih.govnih.gov
In the context of reactions involving this compound, transient absorption spectroscopy could be employed to study photochemical reactions, such as the photolysis of the carbon-iodine bond, which is a known photosensitive linkage. escholarship.org Upon UV irradiation, it is conceivable that a transient aryl radical could be formed, and its spectral signature could be captured. Studies on similar aromatic compounds have successfully characterized such transient species. researchgate.net
Time-Resolved NMR Spectroscopy: While conventional NMR spectroscopy provides detailed structural information on stable molecules, time-resolved NMR techniques can be used to study the kinetics of fast reactions and to detect and identify reaction intermediates. researchgate.netnih.gov By initiating a reaction within the NMR spectrometer and rapidly acquiring spectra, it is possible to follow the disappearance of reactants and the appearance of products and intermediates.
For reactions of this compound, such as nucleophilic aromatic substitution, time-resolved NMR could potentially identify key intermediates like a Meisenheimer complex, if the reaction proceeds via an addition-elimination mechanism. Alternatively, in reactions involving the generation of a benzyne (B1209423) intermediate from the iodo-substituted ring, specialized NMR techniques might provide evidence for this highly reactive species. masterorganicchemistry.com The development of new methods for trapping short-lived radicals and analyzing them by techniques like mass spectrometry also offers a complementary approach to understanding complex reaction mechanisms. core.ac.ukacs.orgwhiterose.ac.uk These methods can provide detailed structural information about the transient species involved. acs.org
The application of these advanced spectroscopic probes would provide critical mechanistic insights into the reactivity of this compound, moving beyond the static picture provided by the analysis of stable starting materials and products.
Future Directions and Emerging Research Avenues for 4 Cyclopropoxy 2 Iodobenzamide Chemistry
Development of Novel Catalytic Systems for Selective Transformations
The functional group handles present in 4-Cyclopropoxy-2-iodobenzamide, namely the C-I bond, the amide, and the cyclopropoxy group, offer multiple sites for selective chemical transformations. The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this molecule and its derivatives.
Organocatalysis: The field of organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful toolbox for the selective functionalization of molecules like this compound. For instance, organocatalytic approaches could be explored for the C-H activation of the aromatic ring, enabling the introduction of new functional groups without the need for pre-functionalized starting materials. rsc.org Chiral organocatalysts could also be employed to achieve enantioselective transformations, a critical aspect in the synthesis of biologically active compounds. orgsyn.org The development of organocatalytic methods for the amination of the benzylic C-H bonds of related alkylarenes has been demonstrated, suggesting potential for similar transformations on derivatives of this compound. rsc.org
Biocatalysis: The use of enzymes as catalysts, or biocatalysis, offers a highly selective and environmentally friendly approach to chemical synthesis. tandfonline.comyoutube.com For the amide bond in this compound, biocatalytic methods for its formation are a key area of interest. tandfonline.com Enzymes such as lipases and nitrile synthetases have been engineered to catalyze amide bond formation, often in aqueous media and with high specificity, avoiding the use of harsh coupling reagents. rsc.orgeurekaselect.com Furthermore, biocatalytic systems could be developed to selectively modify other parts of the molecule, such as the cyclopropoxy group or the aromatic ring, under mild conditions. The application of biocatalysis aligns with the growing demand for sustainable chemical manufacturing. rsc.org
| Catalytic Approach | Potential Transformation on this compound | Key Advantages |
| Organocatalysis | C-H functionalization of the aromatic ring, enantioselective reactions. | Metal-free, mild reaction conditions, potential for asymmetric synthesis. |
| Biocatalysis | Selective amide bond formation/hydrolysis, enzymatic modifications of substituents. | High selectivity, environmentally benign, operates in aqueous media. |
| Photoredox Catalysis | Activation of the C-I bond for cross-coupling reactions, C-H functionalization. | Mild conditions, use of visible light as a renewable energy source. rsc.org |
| Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C-I bond. | Well-established, high efficiency, broad substrate scope. |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability and Efficiency
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. mdpi.commdpi.comrsc.org The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry and automated synthesis platforms.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.orgresearchgate.net The synthesis of benzamides, for instance, has been successfully demonstrated in flow reactors, often with reduced reaction times and simplified workup procedures. tandfonline.commdpi.com Furthermore, the generation and use of reactive intermediates, a common feature in the synthesis of complex molecules, can be handled more safely in the small volumes of a flow reactor. The synthesis of molecules containing cyclopropane (B1198618) rings has also been achieved using flow methodologies, highlighting the versatility of this technology. researchgate.netresearchgate.net
Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new derivatives of this compound. These platforms allow for the rapid synthesis and screening of compound libraries, significantly reducing the time required for lead identification in drug discovery and materials science. eurekaselect.com
Exploration of Non-Covalent Interactions and Supramolecular Assemblies
The structural features of this compound, particularly the amide group, the aromatic ring, and the iodine atom, predispose it to participate in a variety of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking. These interactions can be harnessed to construct well-defined supramolecular assemblies with unique properties and functions.
The benzamide (B126) moiety is a well-known motif for forming robust hydrogen-bonded networks, which can direct the self-assembly of molecules into tapes, sheets, or more complex architectures. rsc.orgmdpi.com The iodine atom can act as a halogen bond donor, a directional interaction that is increasingly being used in crystal engineering and the design of functional materials. researchgate.net The strategic placement of the iodine atom in the ortho position could influence the conformation of the molecule and direct its assembly in the solid state.
Applications in Advanced Materials Science Research
The unique combination of functional groups in this compound makes it an attractive building block for the development of advanced materials.
Conductive Polymers: The presence of an iodinated aromatic ring suggests potential applications in the field of conductive polymers. eurekaselect.commdpi.com Iodinated organic compounds can be used as monomers or dopants to create materials with tailored electronic properties. The iodine atom can facilitate charge transport and influence the polymer's conductivity. rsc.org Research could focus on the polymerization of this compound or its derivatives to create novel conductive polymers with specific functionalities imparted by the cyclopropoxy and amide groups.
Sensors: Benzamide derivatives have been explored for their use in chemical sensors. tandfonline.com The amide group can act as a binding site for specific analytes, and changes in the spectroscopic or electronic properties of the molecule upon binding can be used for detection. The cyclopropoxy and iodo substituents on the benzamide scaffold of this compound could be used to fine-tune the selectivity and sensitivity of such sensors.
The incorporation of this molecule into polymer backbones could lead to new materials for various applications. Polymers containing cyclopropane groups have been synthesized and their properties, such as photosensitivity and mechanical strength, have been investigated. tandfonline.com
Green Chemistry Principles in the Synthesis and Application of Related Compounds
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis and application of this compound and related compounds is a critical future direction.
Greener Synthetic Routes: Research into more environmentally friendly methods for the synthesis of the key structural motifs of this compound is ongoing. This includes the development of solvent-free or aqueous-based methods for benzamide synthesis, avoiding the use of toxic solvents and coupling agents. tandfonline.comresearchgate.nettandfonline.com For the iodination step, greener methods using less hazardous iodinating agents and catalysts are being explored, with some reactions even being carried out in water. eurekaselect.commdpi.commdpi.comresearchgate.netbenthamdirect.com The synthesis of cyclopropoxy ethers can also be approached with greener methodologies. orgsyn.orgyoutube.com Photocatalytic methods, which utilize light as a renewable energy source, offer a promising green alternative for various transformations. rsc.orgrsc.orgresearchgate.netcsic.es
Biocatalysis and Renewable Feedstocks: As mentioned earlier, biocatalysis offers a green route to amide bond formation and other selective transformations. rsc.orgrsc.orgyoutube.comyoutube.com Furthermore, exploring the synthesis of the building blocks of this compound from renewable feedstocks would significantly enhance its green credentials.
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in catalysis, materials science, and sustainable chemistry.
Q & A
Q. Key Considerations :
- Monitor regioselectivity during iodination to avoid para-substitution byproducts.
- Optimize catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hrs) to improve yields .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm) and confirms amide bond formation (C=O at ~168 ppm).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly for cyclopropane and aromatic protons.
X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and iodine positioning .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching C₁₀H₁₁INO₂).
Data Contradiction Tip : If NMR and crystallography conflict (e.g., bond angles), refine computational models (DFT) or re-examine crystal packing effects .
Advanced: How can reaction conditions be optimized to enhance the yield of this compound?
Answer:
Use a factorial design of experiments (DoE) to evaluate variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Catalyst (Pd) | 2–10 mol% | 7 mol% |
| Solvent | DMF, THF, Toluene | DMF (anhydrous) |
| Temperature | 80–120°C | 100°C |
| Reaction Time | 6–24 hrs | 18 hrs |
Q. Analysis :
- Higher Pd loading (>10 mol%) increases side reactions (e.g., dehalogenation).
- DMF enhances solubility of iodinated intermediates but requires strict anhydrous conditions to prevent hydrolysis .
Advanced: How to resolve discrepancies in NMR data for cyclopropane ring protons in this compound?
Answer:
Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering) by acquiring spectra at −20°C to 50°C.
Heteronuclear Experiments (¹H-¹³C HMBC) : Identify through-space coupling between cyclopropane carbons and adjacent substituents.
Crystallographic Validation : Compare NMR-derived torsion angles with X-ray data to confirm static vs. dynamic distortions .
Example Conflict : Cyclopropane protons appearing as multiplets vs. singlets may indicate conformational flexibility.
Basic: What are potential research applications of this compound in medicinal chemistry?
Answer:
- Pharmacophore Development : The iodine atom serves as a heavy atom for X-ray crystallography in protein-ligand studies.
- Kinase Inhibition : The cyclopropoxy group may mimic natural substrates in ATP-binding pockets, enabling structure-activity relationship (SAR) studies .
- Prodrug Design : Amide bonds allow functionalization for targeted delivery (e.g., peptide conjugates).
Experimental Design : Pair with in vitro assays (e.g., enzyme inhibition) and docking simulations to prioritize derivatives .
Advanced: What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Answer:
Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., iodine vs. amide carbonyl).
Transition State Modeling : Simulate NAS pathways (e.g., using iodine as a leaving group) to assess activation energies.
Solvent Effects : Apply continuum solvation models (e.g., SMD) to predict rate enhancements in polar solvents.
Validation : Compare computational predictions with experimental kinetic data (e.g., HPLC monitoring of substitution products) .
Basic: How to design a stability study for this compound under varying pH conditions?
Answer:
Buffer Solutions : Prepare pH 1–13 buffers (e.g., HCl/NaOH systems).
Accelerated Degradation : Incubate samples at 40°C for 7 days.
Analytical Monitoring :
- HPLC : Track parent compound degradation (retention time shifts).
- LC-MS : Identify hydrolysis products (e.g., carboxylic acid derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
